molecular formula C13H17BrO B13227377 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol

1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol

Katalognummer: B13227377
Molekulargewicht: 269.18 g/mol
InChI-Schlüssel: YFMKNCIZAFTPFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol is a substituted cyclohexanol derivative featuring a brominated and methylated aryl group at the 4- and 3-positions of the phenyl ring, respectively.

Eigenschaften

Molekularformel

C13H17BrO

Molekulargewicht

269.18 g/mol

IUPAC-Name

1-(4-bromo-3-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H17BrO/c1-10-9-11(5-6-12(10)14)13(15)7-3-2-4-8-13/h5-6,9,15H,2-4,7-8H2,1H3

InChI-Schlüssel

YFMKNCIZAFTPFZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2(CCCCC2)O)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol typically involves the bromination of 3-methylphenylcyclohexanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-methylphenylcyclohexanol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products:

    Oxidation: Formation of 1-(4-Bromo-3-methylphenyl)cyclohexanone.

    Reduction: Formation of 3-methylphenylcyclohexanol.

    Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol)

  • Structural Differences : Venlafaxine replaces the bromo and methyl groups with a 4-methoxyphenyl substituent and an ethyl-dimethylamine side chain.
  • Pharmacological Activity: Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant. Its activity is attributed to the tertiary amine and methoxy groups, which enhance binding to neurotransmitter transporters .
  • Physicochemical Properties: Property Venlafaxine 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol (Predicted) Molecular Weight 277.40 g/mol 279.19 g/mol logP (Lipophilicity) 2.7 ~3.2 (due to bromine) Solubility High aqueous solubility (ionizable amine) Likely lower (non-ionizable hydroxyl)

Tramadol (1-(m-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexan-1-ol)

  • Structural Differences: Tramadol has a methoxy group at the meta position of the phenyl ring and a dimethylaminomethyl side chain.
  • Pharmacological Activity: Tramadol is a µ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor. Its dual mechanism arises from the methoxy and amine groups, which are absent in 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol .
  • Key Contrast : The bromine and methyl substituents in the target compound may reduce opioid receptor affinity but enhance halogen-bonding interactions in other biological targets .

Methyl 1-(4-Bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9)

  • Structural Differences : The hydroxyl group is replaced with a methyl ester.
  • Synthetic Utility : This ester derivative is a precursor in Suzuki coupling reactions, highlighting the bromophenyl group’s role in cross-coupling chemistry. The hydroxyl group in the target compound could allow for further functionalization via phosphorylation or glycosylation .

1-(4-Bromophenyl)cyclohexan-1-amine (CAS 1094442-21-3)

  • Structural Differences : The hydroxyl group is replaced with an amine.

Stereoelectronic Effects

  • Cyclohexanol derivatives exhibit distinct stereoelectronic behaviors. For example, iridium-catalyzed deoxygenation of cis-4-(tert-butyl)-1-(4-(dimethylamino)phenyl)cyclohexan-1-ol () proceeds with high stereoselectivity, suggesting that bulky substituents (e.g., tert-butyl) influence reaction pathways. The bromine and methyl groups in the target compound may similarly direct stereochemical outcomes in catalytic reductions .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) logP Key Functional Groups Bioactivity/Application
1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol 279.19 ~3.2 -OH, -Br, -CH3 Under investigation
Venlafaxine 277.40 2.7 -OH, -OCH3, -N(CH3)2 Antidepressant (SNRI)
Tramadol 263.38 2.4 -OH, -OCH3, -N(CH3)2 Analgesic (opioid agonist)
Methyl 1-(4-Bromophenyl)cyclohexane-1-carboxylate 295.19 3.8 -COOCH3, -Br Synthetic intermediate
1-(4-Bromophenyl)cyclohexan-1-amine 254.17 2.9 -NH2, -Br Pharmaceutical intermediate

Research Findings and Implications

  • Pharmacological Potential: The bromine atom in 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol may confer halogen-bonding interactions with targets such as kinases or GPCRs, similar to brominated kinase inhibitors .
  • Toxicity Considerations : Brominated aromatics (e.g., bromodichloromethane in ) are associated with hepatotoxicity, suggesting the need for metabolic stability studies .
  • Synthetic Challenges : Steric hindrance from the 3-methyl group may complicate electrophilic substitutions, necessitating optimized conditions (e.g., Lewis acid catalysis) .

Biologische Aktivität

1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, summarizing key findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17BrO
  • Molecular Weight : 273.18 g/mol
  • IUPAC Name : 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol

Biological Activity Overview

The biological activity of 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol has been investigated in several studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have highlighted the compound's effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : The compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Escherichia coli : The compound showed moderate activity with an MIC of 64 µg/mL .

Anticancer Properties

Research has indicated that 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol may possess anticancer properties:

  • In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported at approximately 15 µM for MCF-7 and 20 µM for HeLa cells .

The mechanism by which 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, similar to β-lactam antibiotics .
  • Apoptosis Induction : In cancer cells, it appears to activate caspase pathways leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various substituted phenolic compounds, including 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol. The results indicated that the bromine substitution significantly enhanced the antibacterial activity compared to non-brominated analogs .

Case Study 2: Cancer Cell Line Studies

In a comparative study assessing the cytotoxic effects of various compounds on cancer cell lines, 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol was found to be one of the most potent agents against MCF-7 cells, with a notable ability to disrupt mitochondrial membrane potential, indicating its potential as a lead compound for further development in cancer therapy .

Data Summary Table

Biological Activity Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialMRSA32 µg/mL
AntibacterialE. coli64 µg/mL
AnticancerMCF-7 (breast cancer)15 µM
AnticancerHeLa (cervical cancer)20 µM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.